3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
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Overview
Description
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials might include 4-methylbenzylamine, p-tolyl isocyanate, and other reagents necessary for forming the oxadiazole and quinazoline rings. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring safety and environmental regulations are met, and implementing purification techniques such as crystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with quinazoline and oxadiazole moieties are often studied for their potential as pharmaceuticals. They may exhibit activities such as anti-cancer, anti-inflammatory, or antimicrobial effects.
Medicine
In medicine, this compound could be investigated for its therapeutic potential. Researchers might explore its efficacy and safety in treating various diseases, leveraging its unique chemical structure to target specific biological pathways.
Industry
Industrially, this compound could find applications in the development of new materials, agrochemicals, or other specialty chemicals. Its synthesis and reactions can be optimized for large-scale production, making it a valuable asset in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific biological target. Typically, compounds like this interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives and oxadiazole-containing molecules. Examples might be:
- 4-methylquinazoline
- 1,2,4-oxadiazole derivatives
Uniqueness
What sets 3-(4-methylbenzyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its specific combination of functional groups and aromatic rings. This unique structure may confer distinct chemical reactivity and biological activity, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C26H22N4O3 |
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Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methyl]-1-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O3/c1-17-7-11-19(12-8-17)15-30-25(31)21-5-3-4-6-22(21)29(26(30)32)16-23-27-24(28-33-23)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3 |
InChI Key |
SZISEXHLJAOMCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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